
2-Fluoro-4-methylpyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methylpyrimidine-5-carbaldehyde is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
Méthodes De Préparation
The synthesis of 2-Fluoro-4-methylpyrimidine-5-carbaldehyde involves several steps. One common method includes the fluorination of a pyrimidine precursor. The reaction typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Analyse Des Réactions Chimiques
2-Fluoro-4-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted pyrimidines.
Applications De Recherche Scientifique
2-Fluoro-4-methylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Fluorinated pyrimidines are explored for their potential use in drug development, particularly in the design of anticancer and antiviral agents.
Mécanisme D'action
The mechanism by which 2-Fluoro-4-methylpyrimidine-5-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The fluorine atom’s high electronegativity and small size allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. For example, fluorinated pyrimidines can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, making them effective anticancer agents .
Comparaison Avec Des Composés Similaires
2-Fluoro-4-methylpyrimidine-5-carbaldehyde can be compared with other fluorinated pyrimidines such as:
5-Fluorouracil: Widely used in cancer treatment, 5-Fluorouracil inhibits thymidylate synthase and disrupts DNA synthesis.
2-Fluoro-4-methylpyridine: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical transformations.
The uniqueness of this compound lies in its combination of the fluorine atom and the aldehyde group, which provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C6H5FN2O |
|---|---|
Poids moléculaire |
140.11 g/mol |
Nom IUPAC |
2-fluoro-4-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c1-4-5(3-10)2-8-6(7)9-4/h2-3H,1H3 |
Clé InChI |
ICWMCIGMORYVPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


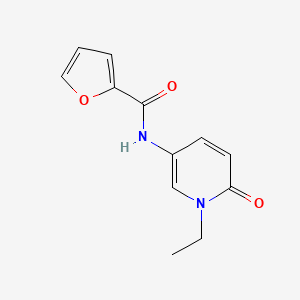
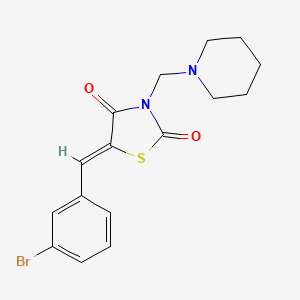
![methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate](/img/structure/B14911116.png)
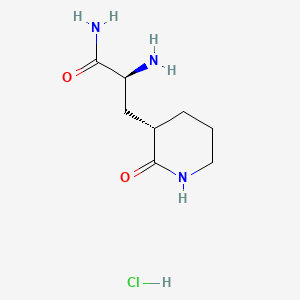
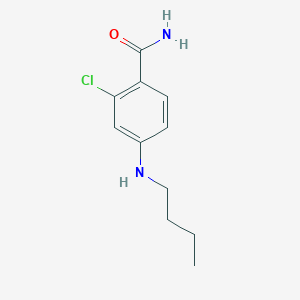
![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)
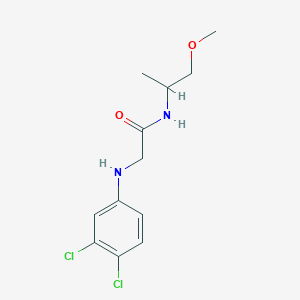
![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)
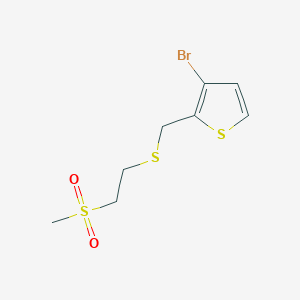
![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)




